Methyl benzenesulfonate
Description
Significance of Sulfonate Esters in Contemporary Organic Chemistry
Sulfonate esters are a class of organic compounds characterized by the functional group R-SO₂-OR', and they are of paramount importance in modern organic chemistry. Their significance stems primarily from the fact that the sulfonate group is an excellent leaving group. guidechem.com This property is attributed to the stability of the sulfonate anion (RSO₃⁻), which is the conjugate base of a strong sulfonic acid. guidechem.com The negative charge on the anion is effectively delocalized through resonance across the three oxygen atoms, making it a very weak base and, consequently, a stable species to be displaced in a reaction. restek.com
This inherent stability makes sulfonate esters highly effective substrates in a wide array of nucleophilic substitution (Sₙ2) and elimination reactions. fishersci.pt A common and powerful strategy in organic synthesis is the conversion of an alcohol, which has a poor leaving group (hydroxide, OH⁻), into a sulfonate ester. restek.comatamanchemicals.com This transformation dramatically enhances the reactivity of the carbon atom, turning it into a potent electrophile akin to an alkyl halide. restek.com Commonly used sulfonate esters in this context include tosylates (p-toluenesulfonates), mesylates (methanesulfonates), and triflates (trifluoromethanesulfonates). restek.com
Beyond their role as activated intermediates, sulfonate esters are versatile reagents in their own right. They are employed in various transition-metal-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures. chemicalbook.com Furthermore, they serve as precursors for the synthesis of other important sulfur-containing compounds, such as sulfonamides, a class of compounds well-known for their antibacterial properties. fishersci.pt
Table 1: Comparison of Common Sulfonate Leaving Groups This table provides a qualitative comparison of commonly used sulfonate esters in organic synthesis.
| Sulfonate Ester | Abbreviation | Parent Sulfonyl Chloride | Leaving Group Ability | Typical Applications |
|---|---|---|---|---|
| Methanesulfonate (B1217627) | Mesylate (MsO⁻) | Methanesulfonyl chloride | Good | General substitution/elimination |
| p-Toluenesulfonate | Tosylate (TsO⁻) | p-Toluenesulfonyl chloride | Very Good | General substitution/elimination |
| Trifluoromethanesulfonate | Triflate (TfO⁻) | Triflic anhydride | Excellent | Difficult substitutions, catalysis |
| Benzenesulfonate (B1194179) | Besylate (BsO⁻) | Benzenesulfonyl chloride | Good | Methylating agent, substitutions |
Historical Context of Methyl Benzenesulfonate Research and its Evolution
The utility of sulfonate esters as alkylating agents was recognized in the context of classical organic reactions. The Williamson ether synthesis, developed by Alexander Williamson in 1850, historically used alkyl halides to react with alkoxides to form ethers. restek.com However, the scope of this Sₙ2 reaction was broadened to include sulfonate esters as effective electrophiles, demonstrating their fundamental role in synthesis for over a century. guidechem.comrestek.comchemicalbook.comlcms.cz
Specific research into this compound gained traction by the mid-20th century. A 1960 study, for instance, conducted detailed kinetic analyses of the reaction between hydroxide (B78521) ions and this compound in water, determining reaction rates at various temperatures. atamanchemicals.com This work signifies a shift towards understanding the fundamental physical-organic properties of the molecule, comparing its reactivity to that of methyl halides and contributing to the mechanistic understanding of nucleophilic substitution. atamanchemicals.com
Early industrial preparation of this compound often involved the esterification of benzenesulfonic acid with methanol (B129727). xn--48sz6kh6ag7kz83b.comnih.gov This method was frequently characterized by high costs, long reaction times, and low yields. xn--48sz6kh6ag7kz83b.comchemicalbook.com The evolution of synthetic methodology has led to more efficient and scalable processes. Modern methods, such as the reaction of benzenesulfonyl chloride with sodium methoxide (B1231860) at room temperature, offer significant improvements in yield and reaction time, reflecting the ongoing refinement of chemical manufacturing. chemicalbook.comgoogle.com This evolution from a subject of academic curiosity to a readily accessible industrial reagent has paved the way for its use in more diverse and advanced applications. nih.govchemicalbook.com
Current Research Frontiers and Emerging Scholarly Interest in this compound
In the 21st century, research involving this compound is active and multifaceted, driven by its utility as a reagent and the need to control it as an impurity.
A primary area of current interest is its application as a potent and effective methylating agent in the synthesis of complex organic molecules and intermediates. xn--48sz6kh6ag7kz83b.comnih.gov For example, it has been used for the methylation of 3-methylxanthine (B41622) to produce theobromine (B1682246), a key compound in pharmaceuticals and food products. chemicalbook.comchemicalbook.com It is also employed as a reactant in the etherification of sophoridinol derivatives to create novel N-substituted sophoridinic methyl ether derivatives. sigmaaldrich.com
Another significant frontier is in materials science and polymer chemistry. Researchers have used this compound in the plasma co-polymerization with other monomers, such as 1,3-butadiene, to create thin cation-exchanger films. chemicalbook.com These films, containing sulfonic ester groups that can be converted to lithium sulfonate, exhibit excellent permselectivity and low electrical resistance, making them valuable for applications requiring efficient ion transport. chemicalbook.com In a different vein, derivatives of this compound are used to synthesize ligands for palladium(II) complexes, which in turn act as catalysts for ethylene (B1197577) polymerization to produce polyethylene. guidechem.comacs.orgchemicalbook.com
Perhaps the most significant driver of contemporary scholarly interest is the classification of this compound as a potential genotoxic impurity (PGI) in pharmaceutical manufacturing. fishersci.ptlcms.czxn--48sz6kh6ag7kz83b.comnih.gov PGIs are compounds that have the potential to damage DNA and are strictly regulated in active pharmaceutical ingredients (APIs). lcms.cz When benzenesulfonic acid (a common counter-ion for drug salts, forming a besylate) is used in processes involving methanol as a solvent, there is a risk of forming this compound. lcms.cz Consequently, a substantial body of research is dedicated to developing highly sensitive analytical methods, such as UPLC-UV/MS and HPLC, to detect and quantify trace levels of this compound in drug substances like amlodipine (B1666008) besylate and doxofylline. lcms.czxn--48sz6kh6ag7kz83b.comnih.gov This research is crucial for ensuring the safety and quality of pharmaceuticals.
Table 2: Selected Modern Research Applications of this compound This table highlights quantitative findings from recent research studies involving this compound.
| Research Area | Application | Key Finding | Source |
|---|---|---|---|
| Pharmaceutical Analysis | Detection as a genotoxic impurity in Amlodipine Besylate API. | An UPLC-MS method was developed with a Limit of Quantification (LOQ) of 7.5 ng/mL. | lcms.cz |
| Pharmaceutical Analysis | Determination in Amlodipine Besylate raw materials. | An HPLC method showed a linear response range between 0.1029 and 1.6339 µg/mL with an average recovery of 103.6%. | xn--48sz6kh6ag7kz83b.com |
| Organic Synthesis | Methylation of 3-methylxanthine to form theobromine. | A detailed process using this compound resulted in a 75.4% yield of theobromine. | chemicalbook.com |
| Polymer Chemistry | Ligand synthesis for Pd(II) polymerization catalysts. | Reaction of sodium 2-formylbenzenesulfonate with aniline (B41778) produced the desired imine ligand in 91% yield. | acs.orgchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl benzenesulfonate | |
|---|---|---|
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InChI |
InChI=1S/C7H8O3S/c1-10-11(8,9)7-5-3-2-4-6-7/h2-6H,1H3 | |
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InChI Key |
CZXGXYBOQYQXQD-UHFFFAOYSA-N | |
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Canonical SMILES |
COS(=O)(=O)C1=CC=CC=C1 | |
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Molecular Formula |
C7H8O3S | |
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DSSTOX Substance ID |
DTXSID5052549 | |
| Record name | Methyl benzenesulphonate | |
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Molecular Weight |
172.20 g/mol | |
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Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Methyl benzenesulfonate | |
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CAS No. |
80-18-2 | |
| Record name | Methyl benzenesulfonate | |
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| Record name | Methyl besylate | |
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| Record name | METHYL BENZENESULFONATE | |
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| Record name | Benzenesulfonic acid, methyl ester | |
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| Record name | methyl benzenesulfonate | |
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| Record name | METHYL BESYLATE | |
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Synthetic Methodologies and Process Optimization for Methyl Benzenesulfonate
Established Synthetic Pathways for Methyl Benzenesulfonate (B1194179)
Two primary methods have traditionally been employed for the synthesis of methyl benzenesulfonate.
Esterification of Benzenesulfonic Acid with Methanol (B129727)
The esterification of benzenesulfonic acid with methanol represents a conventional industrial method for producing this compound. This process involves the direct reaction of the acid with the alcohol, typically followed by distillation to isolate the final product. However, this pathway is often associated with certain drawbacks, including the high cost of starting materials, extended reaction times, and comparatively low product yields.
Reaction of Benzenesulfonyl Chloride with Methoxide (B1231860) Solutions
An alternative and widely utilized method involves the reaction of benzenesulfonyl chloride with a sodium methoxide solution in methanol. This approach is noted for its simplicity and high yield. The reaction proceeds by adding benzenesulfonyl chloride to a reaction vessel and then slowly introducing the sodium methoxide methanol solution while maintaining the temperature between 25-35°C. After a holding period, the mixture is neutralized, filtered to remove sodium chloride, and the methanol is removed by heating. A final decolorization step yields the colorless, transparent liquid this compound. A key parameter in this process is the molar ratio of benzenesulfonyl chloride to sodium methoxide, which is typically maintained at 1:(1.2-1.4).
Novel and Scalable Synthesis Protocols
Recent research has focused on developing more efficient, high-yield, and scalable methods for the synthesis of this compound and its derivatives.
Development of Efficient and High-Yield Preparations
Researchers have developed a method for preparing this compound that is simple to operate, involves fewer steps, and results in high yields, making it suitable for industrial production. This process, which utilizes benzenesulfonyl chloride and sodium methoxide in a methanol solution, can achieve yields as high as 98.3% with a product content of 99.2% (GC). The reaction is conducted at a controlled temperature of 25-30°C, followed by neutralization, filtration, and removal of methanol. The final product is a colorless, transparent liquid.
Table 1: Optimized Synthesis of this compound
| Parameter | Value |
|---|---|
| Reactants | Benzenesulfonyl chloride, Sodium methoxide in methanol |
| Molar Ratio (Benzenesulfonyl chloride:Sodium methoxide) | 1:1.2 |
| Temperature | 25-30°C |
| Reaction Time | 30 minutes (insulation) |
| Yield | 98.3% |
| Purity (GC) | 99.2% |
Data from a specific optimized laboratory preparation.
Multi-Gram Synthesis Strategies for this compound Derivatives
The ability to produce large quantities of this compound derivatives is crucial for their application in further chemical syntheses. For instance, a practical and scalable multi-gram synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate (B104242), an important intermediate for alkylidenecyclopropanes, has been developed. This highlights the focus on creating synthetic routes that are not only efficient but also economically viable for producing significant quantities of these valuable compounds. The development of one-pot protocols for synthesizing derivatives like 3-acetamidopyridin-2-yl 4-methylbenzenesulfonate further demonstrates the move towards scalable and efficient manufacturing processes.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. In the context of this compound synthesis, this involves several key considerations.
One of the core principles is the prevention of waste, which is favored over treating waste after it has been created. This can be achieved by designing syntheses with high atom economy, maximizing the incorporation of all materials used in the process into the final product.
The use of catalytic reagents is superior to stoichiometric reagents, as catalysts can be used in small amounts and can be recycled, reducing waste. Research into using catalytic
Environmentally Benign Synthetic Approaches
The pursuit of green chemistry has driven significant innovation in the synthesis of sulfonate esters, including this compound and its derivatives. Traditional methods often rely on organic solvents and require high temperatures or harsh reagents. Modern research focuses on developing protocols that are not only efficient but also environmentally conscious, primarily by utilizing safer solvents and milder reaction conditions.
A notable advancement in this area is the use of water as a green solvent for the synthesis of sulfonates. semanticscholar.org Water is an ideal alternative to volatile organic solvents due to its safety, non-flammability, and low environmental impact. semanticscholar.org Researchers have reported a simple, efficient, and eco-friendly method for synthesizing sulfonate carboxylic acid derivatives by reacting sulfonyl chlorides with hydroxybenzoic acid in water. semanticscholar.org In this process, sodium carbonate is used as a scavenger for the hydrochloric acid (HCl) generated during the reaction. semanticscholar.org This approach avoids the use of organic amine bases and two-phase systems, which can complicate product isolation and purification. semanticscholar.org The reaction proceeds smoothly at room temperature, yielding products with high purity and in excellent yields. semanticscholar.org
The development of environmentally friendly protocols extends to the synthesis of more complex molecules containing the benzenesulfonate group. For instance, a mild condition protocol has been developed for the synthesis of a xanthene derivative, 3-oxo-3H-spiro[isobenzofuran-1,9´-xanthene]-3´,6´-diyl bis(3-methyl-benzenesulfonate), achieving a high yield of 91%. researchgate.net This synthesis was optimized by testing various solvents and bases to find the most convenient and effective conditions. researchgate.net Such efforts to replace hazardous solvents are crucial, as solvents can account for 75-80% of the waste generated in chemical and pharmaceutical manufacturing. mdpi.com
| Method | Starting Materials | Solvent | Base/Catalyst | Key Advantage | Reference |
|---|---|---|---|---|---|
| Aqueous Synthesis | Sulfonyl chloride, p-hydroxybenzoic acid | Water | Sodium Carbonate (Na2CO3) | Eco-friendly, room temperature, high yield and purity. | semanticscholar.org |
| Optimized Mild Condition Protocol | Fluorescein, 4-methylbenzenesulfonyl chloride | DCM, Acetone, CH3CN, or THF | Et3N, Pyridine, or DIEPA | High yield (91%) under optimized mild conditions. | researchgate.net |
| Traditional Method | Benzenesulfonyl chloride, Sodium methoxide | Methanol | - | Direct synthesis of this compound. | chemicalbook.com |
Solvent-Free Conditions and Ultrasonic Irradiation in Related Sulfonate Synthesis
A significant step towards sustainable chemistry involves minimizing or eliminating the use of solvents altogether. While not always feasible, techniques like ultrasonic irradiation have emerged as powerful tools to facilitate reactions, often in greener solvent systems like water, and sometimes approaching solvent-free conditions. Ultrasound cavitation, the formation and collapse of microbubbles, generates localized high-pressure and high-temperature spots, which can dramatically enhance reaction rates and efficiency.
This technology has been successfully applied to the synthesis of complex benzenesulfonate derivatives. A one-pot, sequential strategy for synthesizing (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)this compound utilizes ultrasound cavitation in an aqueous medium. mdpi.comresearchgate.netpreprints.org The process begins with the sulfonylation of an allylic alcohol with benzenesulfonyl chloride in water, using sodium hydroxide (B78521) (NaOH) as a base at 25°C under sonication. mdpi.comresearchgate.netpreprints.org This method is highlighted as an efficient and green protocol that provides the desired product in good yield and high purity. mdpi.compreprints.org
The use of ultrasound emerges as a suitable and powerful alternative to conventional methods in organic synthesis laboratories. mdpi.com It showcases how modern energy input methods can be combined with green solvents to create highly efficient and environmentally friendly synthetic pathways for complex sulfonate esters. mdpi.commdpi.com
| Product | Synthetic Strategy | Reaction Conditions | Key Findings | Reference |
|---|---|---|---|---|
| (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)this compound | One-pot sequential reaction | Water, NaOH, 25°C, Ultrasound Cavitation | Efficient, facile, and environmentally friendly protocol; good yield and high purity. | mdpi.comresearchgate.netpreprints.org |
Reaction Mechanisms and Chemical Reactivity of Methyl Benzenesulfonate
Mechanistic Investigations of Methyl Benzenesulfonate (B1194179) Formation
The formation of methyl benzenesulfonate is commonly achieved through the esterification of benzenesulfonic acid with methanol (B129727). However, this method can be associated with high starting material costs, long reaction times, and low product yields. An alternative, higher-yielding method involves the reaction of benzenesulfonyl chloride with sodium methoxide (B1231860).
Theoretical studies, specifically using Density Functional Theory (DFT), have been employed to investigate the mechanisms of benzenesulfonic acid esterification with methanol. These studies have evaluated four potential mechanistic pathways. The findings suggest that mechanisms involving a pentacoordinate sulfur intermediate, whether in neutral or protonated form, are energetically unfavorable.
Instead, the research points towards two more plausible pathways:
SN1 Pathway: This pathway proceeds through a sulfonylium cation intermediate and is characterized by a low activation barrier. The formation of this cation is considered a key step, facilitating the esterification process.
SN2 Pathway: This pathway involves the transfer of a methyl group from a protonated methanol molecule to the sulfonate anion. It presents a moderate activation barrier.
The preference for SN1 or SN2 mechanisms is influenced by factors such as the structure of the reactants and the reaction conditions. Generally, primary haloalkanes favor SN2 reactions, while tertiary ones proceed via an SN1 mechanism.
The theoretical studies highlight the critical role of specific intermediates and transition states in the esterification process. The sulfonylium cation is identified as a key intermediate in the favored SN1 pathway. The reaction proceeds through the protonation of benzenesulfonic acid, followed by tautomerization to form a weakly-bound water complex of the benzenesulfonylium ion. Subsequent exchange of the water molecule with methanol leads to a methanol-coordinated benzenesulfonylium cation, which then deprotonates to yield this compound.
Nucleophilic Substitution Reactions Involving this compound
This compound is a sulfonate ester that readily participates in nucleophilic substitution reactions, where the benzenesulfonate group acts as an effective leaving group. chemicalbook.com These reactions can proceed through either SN1 or SN2 mechanisms, with the specific pathway being dependent on the substrate, nucleophile, and reaction conditions. chemicalbook.com The stability of the benzenesulfonate anion, due to resonance delocalization of the negative charge, makes it a good leaving group, thereby facilitating the substitution process. acs.org
The reaction of this compound with various nucleophiles such as halides, amines, and cyanides typically results in the displacement of the sulfonate group. chemicalbook.com For instance, it serves as a methylating agent in the synthesis of theobromine (B1682246) from 3-methylxanthine (B41622), transferring a methyl group to the xanthine (B1682287) molecule. chemicalbook.com
Studies have analyzed the kinetics of these reactions. For example, the reaction between this compound and the hydroxide (B78521) ion (OH⁻) in water has been investigated to determine rate data at various temperatures. nih.govacs.org The ratio of the rate constant for reaction with hydroxide ion to that with water (kOH⁻/kH₂O) for this compound was found to be significantly different from that of methyl halides, suggesting a distinction in the reaction mechanism or solvation effects. acs.org Specifically, this ratio for this compound was calculated to be 75. acs.org The reactivity differences between sulfonate esters and halides are thought to be influenced by the stability of the initial state solvation shell and the nature of the nucleophilic interaction with the methyl carbon. nih.govacs.org
The reactivity of this compound can be compared to other compounds in SN2 reactions. For example, correlations of second-order rate constants for aqueous-phase SN2 reactions have been performed for this compound and methyl chloride with a range of anionic nucleophiles. capes.gov.br These analyses, using models like the Swain-Scott and Edwards equations, help in predicting reaction rates and understanding the factors that influence reactivity, such as polarizability. capes.gov.br
Furthermore, research into the reactions of p-substituted methyl benzenesulfonates with nucleophiles like water, hydroxide, and bromide ions has been conducted in different media, including cationic micelles. rsc.orgresearchgate.net The Hammett equation has been used to analyze substituent effects on these SN2 reactions. rsc.orgresearchgate.net These studies show that the reaction's sensitivity to electronic effects is influenced by the polarity of the reaction medium. rsc.org
Table 1: Nucleophilic Substitution Reaction Data
| Reactant | Nucleophile | Product(s) | Reaction Type | Key Findings | Reference |
|---|---|---|---|---|---|
| This compound | Hydroxide ion (OH⁻) | Methanol, Benzenesulfonate ion | SN2 | Rate constants determined at various temperatures; kOH⁻/kH₂O ratio of 75. acs.org | nih.govacs.org |
| p-Substituted methyl benzenesulfonates | H₂O, OH⁻, Br⁻ | Corresponding alcohol or methyl bromide | SN2 | Substituent effects analyzed using the Hammett equation in water and micelles. rsc.orgresearchgate.net | rsc.orgresearchgate.net |
| This compound | Anionic nucleophiles | Substituted products | SN2 | Rate constants correlated using Swain-Scott and Edwards models for comparison with other substrates. capes.gov.br | capes.gov.br |
| 3-Methylxanthine | This compound | Theobromine | Methylation (Nucleophilic Substitution) | This compound acts as a methylating agent. chemicalbook.com | chemicalbook.com |
Isomerization Reactions of this compound Derivatives
A notable reaction of certain this compound derivatives is their ability to undergo thermal isomerization in the solid state. A well-studied example is the isomerization of methyl p-dimethylaminobenzenesulfonate (MDBS or MSE) to the zwitterionic product, p-trimethylammoniumbenzenesulfonate (ZWT) or N,N,N-trimethylbenzenaminium-4-sulfonate (TBS). acs.orgacs.orgresearchgate.net This reaction involves an intermolecular migration of a methyl group. acs.org
Calorimetric studies have determined the enthalpy of this reaction. For the conversion of methyl p-dimethylaminobenzenesulfonate, an enthalpy of -65.2 kJ/mol was measured at 50.2°C. acs.orgacs.org The reaction proceeds homogeneously within the crystal, and a lattice transformation is observed at approximately 60% conversion, where the crystal structure changes. acs.orgresearchgate.net Before this transformation, the monoclinic lattice of the reactant remains highly crystalline. acs.orgresearchgate.net This solid-state reaction is often more facile than the corresponding reaction in solution, an enhancement attributed to the favorable orientation of molecules within the crystal lattice. scispace.com
The mechanism of the solid-state isomerization of methyl p-dimethylaminobenzenesulfonate is characterized by an intermolecular methyl cation transfer. core.ac.uk In the crystal structure of the reactant, molecules are arranged in a way that facilitates this transfer. The methyl group of one molecule is positioned very close to the amino group of a neighboring molecule. acs.org For instance, in methyl p-dimethylaminobenzenesulfonate, the intermolecular nitrogen-to-carbon (N···C) distance is only 3.54 Å at room temperature. acs.org
Theoretical studies and X-ray diffraction data suggest that molecular librations (oscillatory motions) can further decrease this distance, bringing the reacting atoms into a nearly collinear alignment favorable for the methyl transfer. acs.orgcore.ac.uk The initiation of the reaction is believed to be the transfer of a methyl cation between two adjacent molecules. core.ac.uk This process is considered a two-step mechanism that may involve molecular ion-pair intermediates. scispace.com
The solid-state isomerization of methyl p-dimethylaminobenzenesulfonate is a classic example of a topochemical reaction, where the reactivity is controlled by the geometry and arrangement of molecules in the crystal lattice. acs.orgscispace.com The crystal structure pre-organizes the reactant molecules into an arrangement that resembles the transition state for the reaction, thereby lowering the activation energy. capes.gov.br
The term "topochemical" implies that the reaction occurs with a minimum of atomic motion. acs.org In the case of methyl p-dimethylaminobenzenesulfonate, the molecular packing in the crystal stabilizes a conformation of the methylsulfo group that is different from its optimized gas-phase structure but is ideally suited for the isomerization reaction. core.ac.uk The initiation process has been studied using theoretical calculations, which have explored the structures of possible ionic intermediates and the transition-state structure. acs.org This favorable orientation within the crystal lattice is considered a key factor for the rate enhancement observed in the solid state compared to in solution. acs.orgscispace.com
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Intermediate in Fine Chemical Synthesis
Methyl benzenesulfonate (B1194179) is a highly effective methylating agent, a characteristic that makes it an invaluable intermediate in the synthesis of a wide array of organic compounds. This reactivity is harnessed in several key industrial sectors for the production of specialized and high-value chemicals.
Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients
In the pharmaceutical industry, methyl benzenesulfonate is utilized as a raw material and a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its primary function is as a methylating agent, facilitating the transfer of a methyl group to a substrate molecule, a crucial step in the synthesis of various pharmaceutical compounds.
One prominent example is its use in the synthesis of theobromine (B1682246) from 3-methylxanthine (B41622). In this process, this compound provides the necessary methyl group to convert 3-methylxanthine into theobromine, a compound with various applications in pharmaceuticals. The reaction conditions, such as temperature and pH, must be carefully controlled to ensure the selective methylation of 3-methylxanthine and to prevent the formation of by-products like caffeine. While dimethyl sulfate (B86663) can also be used for this methylation, this compound offers an alternative route, albeit with a more complex reaction pathway.
The versatility of this compound extends to its role as a building block for various other pharmaceutical intermediates. Its derivatives are explored for their potential therapeutic applications, underscoring the compound's importance in drug discovery and development.
Table 1: Pharmaceutical Synthesis Applications of this compound
| Application | Role of this compound | Key Reactant(s) | Product(s) |
|---|---|---|---|
| Theobromine Synthesis | Methylating Agent | 3-methylxanthine | Theobromine |
| General API Synthesis | Intermediate/Reagent | Various organic precursors | Active Pharmaceutical Ingredients |
Production of Dyes and Pigments
This compound serves as a raw material and an intermediate in the manufacturing of synthetic dyes and pigments. Its application in this sector is primarily due to its role as an alkylating agent. Benzenesulfonic acid and its derivatives are crucial in the production of azo dyes, which constitute a significant portion of colorants used in the textile industry.
For instance, the production of C.I. Pigment Red 57:1, a calcium-containing red pigment, involves the use of a diazonium salt derived from 4-aminotoluene-3-sulfonic acid. While this example illustrates the broader use of benzenesulfonate derivatives, this compound itself is employed in the synthesis of various organic compounds that can act as precursors to dyes. The sulfonic group from benzenesulfonic acid derivatives enhances the solubility and color fastness of the dyes.
Table 2: Dye and Pigment Production Utilizing Benzenesulfonate Derivatives
| Dye/Pigment Class | Role of Benzenesulfonate Derivative | Example Precursor |
|---|---|---|
| Azo Dyes | Intermediate | 4-aminobenzenesulfonic acid |
| C.I. Pigment Red 57:1 | Intermediate | 4-aminotoluene-3-sulfonic acid |
Agrochemical Applications (Herbicides and Pesticides)
The agrochemical sector also benefits from the use of this compound and its derivatives in the synthesis of herbicides and pesticides. Its role as an intermediate allows for the creation of complex organic molecules with desired biocidal activities. For example, calcium dodecylbenzene (B1670861) sulfonate, a related compound, is used in the formulation of pesticides, fungicides, and herbicides, often acting as an emulsifier. While direct synthesis pathways involving this compound are specific to proprietary agrochemical products, its utility as a versatile chemical building block is well-established in the industry. The development of new and more effective agrochemicals often relies on the availability of such reactive intermediates.
Catalytic Applications and Ligand Development
Beyond its role as a synthetic intermediate, this compound and its derivatives are integral to the field of catalysis, particularly in the development of novel metal complexes for polymerization reactions.
Imino-Methyl Benzenesulfonate-Ligated Palladium(II) Complexes in Olefin Polymerization
Significant research has been conducted on the use of imino-methyl benzenesulfonate ligands in the synthesis of palladium(II) complexes for ethylene (B1197577) polymerization. These complexes act as catalysts in the insertion polymerization of ethylene to produce polyethylene.
The synthesis of these catalysts begins with the reaction of sodium 2-formylbenzenesulfonate with an amine, such as aniline (B41778), to form an imine ligand. For example, the reaction with aniline produces sodium-2-((phenylimino)methyl)benzenesulfonate (L1) with a high yield. A variety of imine ligands can be generated by using different electron-donating amines.
These imine ligands are then reacted with a palladium precursor, such as [(COD)PdMeCl], to form the desired imino-methyl benzenesulfonate-ligated palladium(II) complexes. The formation of these complexes, like [L2PdMe(Lu)], has been confirmed through spectroscopic and analytical methods, including 1D and 2D NMR spectroscopy and single-crystal X-ray diffraction. These palladium complexes have demonstrated their utility by catalyzing the polymerization of ethylene.
Table 3: Synthesis of Imino-Methyl Benzenesulfonate-Ligated Palladium(II) Complexes
| Step | Reactants | Product |
|---|---|---|
| Ligand Synthesis | Sodium 2-formylbenzenesulfonate, Aniline | Sodium-2-((phenylimino)methyl)benzenesulfonate (L1) |
| Complex Formation | Imine Ligand (e.g., L2), [(COD)PdMeCl], 2,6-lutidine | [L2PdMe(Lu)] (C1) |
Design and Synthesis of Novel Metal Complexes for Catalysis
The principles underlying the use of imino-methyl benzenesulfonate ligands are part of a broader strategy in catalyst design: the synthesis of novel metal complexes with tailored properties. Transition metal complexes, particularly those with chelating ligands, are at the forefront of catalytic research due to their potential for high efficiency and selectivity.
The design of these complexes often involves creating ligands with specific electronic and steric properties to influence the catalytic activity of the metal center. For example, phosphinosulfonate ligands have been used to create chelate complexes with a range of transition metals, including palladium, nickel, and rhodium, for applications in homogeneous catalysis.
The synthesis of novel Schiff base metal complexes is another active area of research. These complexes, formed from the condensation of an amine and a carbonyl compound, can exhibit a wide range of catalytic activities and biological applications. The structural characterization of these complexes is crucial for understanding their function and for the rational design of new catalysts. The
Functional Materials Development
This compound is a versatile compound that plays a crucial role in the development of advanced functional materials. Its unique chemical properties are leveraged in processes such as plasma polymerization to create specialized films and in various formulations where it acts as a surfactant and emulsifying agent. These applications are critical in fields ranging from electrochemistry to materials science, enabling the production of high-performance materials with tailored properties.
Preparation of Thin Cation-Exchanger Films via Plasma Polymerization
The synthesis of ultra-thin cation-exchange membranes is a significant area where this compound is utilized. These membranes are essential components in various electrochemical applications due to their ability to selectively transport ions.
A notable method for creating these films is through plasma polymerization, a process that deposits a uniform and ultra-thin polymer layer on a substrate. oup.com In this process, this compound is used in conjunction with other monomers, such as 1,3-butadiene, to form a polymer film containing sulfonic ester groups. oup.comresearchgate.net This resulting plasma polymer layer is remarkably thin, often around 0.2 micrometers, and is characterized by being pinhole-free. oup.comresearchgate.net
The sulfonic ester groups incorporated into the polymer from this compound are then hydrolyzed to sulfonic acid or a salt form, such as lithium sulfonate. oup.comresearchgate.net This transformation is typically achieved by treating the polymer film with a solution like lithium iodide in butanol. oup.com The resulting cation-exchange films exhibit excellent electrochemical properties. For instance, they have demonstrated high potassium ion (K+) transference numbers, a measure of permselectivity, reaching values as high as 0.92 to 0.99 in aqueous potassium chloride solutions. oup.comchemicalbook.com
Despite having a lower specific ionic conductivity compared to some commercially available membranes like Nafion® 117, the practical membrane resistance of these plasma-polymerized films is lower due to their significantly reduced thickness. oup.com This low resistance, coupled with their high permselectivity, makes them highly efficient for ion transportation and conductivity in various applications. chemicalbook.comguidechem.com
Below is a table summarizing the key parameters and properties of these thin cation-exchanger films:
| Property | Value | Source |
| Film Thickness | ~0.2 µm | oup.com |
| K+ Ion Transference Number | 0.92 - 0.99 | oup.comchemicalbook.com |
| Resistance per Unit Area | 0.04 ω-cm² (in 0.5M H₂SO₄) | researchgate.netchemicalbook.com |
| Ionic Conductivity | 1.8 × 10⁻⁴ S cm⁻¹ | researchgate.netchemicalbook.com |
Applications as Surfactant and Emulsifying Agents in Formulations
This compound and its derivatives are effective surfactants and emulsifying agents due to their amphiphilic nature, possessing both a hydrophilic (water-attracting) sulfonic group and a hydrophobic (water-repelling) organic tail. ontosight.ai This dual characteristic allows them to reduce the surface tension between different phases, such as oil and water, and to stabilize emulsions.
Their solubility in both water and organic solvents makes them ideal for use in a variety of industrial and commercial products. imarcgroup.com In the pharmaceutical and cosmetic industries, these compounds enhance the stability and dispersion of ingredients in formulations. imarcgroup.com They are also utilized in the manufacturing of biodegradable detergents and cleaning formulations, where they contribute to the product's cleaning ability. ontosight.aiimarcgroup.com
As emulsifying agents, benzenesulfonate surfactants are used to create stable dispersions of resins, waxes, and colorants in water. google.com For example, they are employed in the emulsification of polyester (B1180765) resins to form nano-scale particles dispersed in water, known as latex, without the need for organic solvents. google.com The concentration of the alkyl benzene (B151609) sulfonate surfactant in these resin emulsions can range from approximately 0.01% to 30% by weight, based on the total weight of the resin. google.com
The effectiveness of these compounds as surfactants is a key reason for their widespread use in various formulations, contributing to product performance and stability across multiple industries. imarcgroup.comelchemy.com
Advanced Spectroscopic and Computational Investigations
Application of Advanced Spectroscopic Techniques for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of methyl benzenesulfonate (B1194179). Both ¹H and ¹³C NMR provide unambiguous evidence for the compound's molecular structure. rsc.orgrsc.org
In ¹H NMR spectroscopy, the aromatic protons of the benzene (B151609) ring typically appear as a multiplet in the range of δ 7.2–7.8 ppm. The methyl protons, being attached to the electron-withdrawing sulfonate group, are deshielded and resonate as a singlet.
¹³C NMR spectroscopy further confirms the structure by identifying the distinct carbon environments. chemicalbook.com The carbon atom of the methyl group shows a characteristic signal, while the carbons of the benzene ring appear at distinct chemical shifts, which can be influenced by the substitution pattern. For instance, the carbon atom directly bonded to the sulfonate group is significantly deshielded.
NMR is also a powerful tool for monitoring the progress of reactions involving methyl benzenesulfonate. researchgate.net By acquiring NMR spectra at different time intervals, the consumption of reactants and the formation of products can be tracked, providing valuable kinetic and mechanistic insights. For example, in synthesis reactions, the appearance of the characteristic peaks of this compound and the disappearance of starting material signals can confirm reaction completion. acs.orgnih.gov
Interactive Data Table: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.54-7.83 | m | Aromatic protons |
| ¹H | ~3.89 | s | Methyl protons |
| ¹³C | ~164 | s | C (aromatic, attached to S) |
| ¹³C | ~134 | s | CH (aromatic) |
| ¹³C | ~129 | s | CH (aromatic) |
| ¹³C | ~128 | s | CH (aromatic) |
| ¹³C | ~55 | s | Methyl carbon |
Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the this compound molecule. The IR spectrum displays characteristic absorption bands corresponding to the vibrational modes of specific bonds. ucalgary.canih.gov
The most prominent and diagnostic peaks in the IR spectrum of this compound are associated with the sulfonate group. Strong asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed around 1360 cm⁻¹ and 1170 cm⁻¹, respectively. The presence of these two intense bands is a strong indicator of the sulfonate ester functionality.
Additionally, the spectrum will show absorptions corresponding to the aromatic ring and the methyl group. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring give rise to bands in the 1600-1450 cm⁻¹ region. askthenerd.com The C-O single bond stretching vibration of the ester group also produces a characteristic absorption.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~1580 | Variable | Aromatic C=C Stretch |
| ~1360 | Strong | Asymmetric S=O Stretch |
| ~1170 | Strong | Symmetric S=O Stretch |
| ~1000-900 | Strong | S-O-C Stretch |
Note: The exact positions and intensities of IR bands can be influenced by the sample preparation method (e.g., neat liquid, KBr pellet). nih.govnist.gov
Mass Spectrometry (MS) for Molecular Identity and Purity Assessment
Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular identity and assessing the purity of this compound. rsc.org This technique provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. nih.gov
For this compound (C₇H₈O₃S), the expected monoisotopic mass is approximately 172.02 Da. nih.gov The observation of a molecular ion peak at or very close to this value in the mass spectrum provides strong evidence for the compound's identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition with high accuracy. acs.orgnih.gov
The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Common fragmentation pathways for benzenesulfonates involve the loss of SO₂ or cleavage of the ester group. aaqr.orgresearchgate.net For example, a significant fragment ion at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺), is often observed. nih.govdocbrown.info
Mass spectrometry, particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is also a powerful tool for purity assessment. lcms.czshimadzu.com This combination allows for the separation of this compound from any impurities, and the mass spectrometer can then identify these minor components, providing a comprehensive profile of the sample's purity.
Interactive Data Table: Key Mass Spectrometry Data for this compound
| Parameter | Value (m/z) | Interpretation |
| Molecular Ion [M]⁺ | ~172 | Molecular weight of this compound |
| [M+H]⁺ | ~173 | Protonated molecule (in positive ion mode) |
| [M+Na]⁺ | ~195 | Sodium adduct (common in ESI) |
| Fragment Ion | ~141 | Loss of OCH₃ |
| Fragment Ion | ~77 | Phenyl cation ([C₆H₅]⁺) |
Note: The observed ions and their relative abundances can vary depending on the ionization technique used (e.g., Electron Ionization (EI), Electrospray Ionization (ESI)). nih.govlcms.cz
Research on Biological and Environmental Implications
Methyl Benzenesulfonate (B1194179) as a Potential Genotoxic Impurity in Pharmaceuticals
Methyl benzenesulfonate is recognized as a potential genotoxic impurity (PGI) in pharmaceutical substances. Its presence often arises from the manufacturing process, specifically from the reaction between benzenesulfonic acid salts and methanol (B129727), which may be used as a solvent. Due to its chemical structure, this compound is an alkylating agent capable of reacting with DNA, which can lead to mutations and potential carcinogenicity.
The genotoxic potential of this compound has been evaluated in various in vitro systems, including bacterial reverse mutation assays (Ames test) and mammalian cell micronucleus tests. These studies are crucial for understanding the risk associated with its presence in drug products.
Bacterial Systems (Ames Test):
The Ames test utilizes specific strains of Salmonella typhimurium that are histidine-auxotrophic, meaning they cannot synthesize the amino acid histidine and require it for growth. A positive test result, indicated by a significant increase in the number of revertant colonies that can grow in a histidine-deficient medium, suggests that the tested substance is a mutagen.
In studies assessing a range of sulfonic acid esters, this compound has been shown to be positive in the Ames test. Specifically, it has demonstrated mutagenic potential in the Salmonella typhimurium strains TA100 and TA98. The TA100 strain is primarily used to detect base-pair substitution mutagens, while the TA98 strain is sensitive to frameshift mutagens. The genotoxicity in these bacterial systems is attributed to the ability of this compound to act as a DNA alkylating agent, which can lead to base-pair mismatches and subsequent mutations during DNA replication. future4200.com The mutagenic effects are generally observed both with and without metabolic activation (S9 fraction), indicating that this compound is a direct-acting mutagen. future4200.com
Mammalian Cellular Systems (Micronucleus Test):
The in vitro micronucleus test using mammalian cells, such as the L5178Y mouse lymphoma cell line, is another key assay for assessing genotoxicity. future4200.comnih.gov This test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates that the substance is clastogenic (causes structural chromosome aberrations) or aneugenic (causes changes in chromosome number).
Studies have demonstrated that this compound induces the formation of micronuclei in cultured L5178Y mouse lymphoma cells. future4200.com This positive result in a mammalian cell system corroborates the findings from bacterial assays and reinforces the classification of this compound as a genotoxic compound. The mechanism of action in mammalian cells is also considered to be DNA alkylation.
Given the potential health risks associated with genotoxic impurities, regulatory agencies require that their levels in active pharmaceutical ingredients (APIs) be controlled to very low levels, often in the parts-per-million (ppm) range. This necessitates the development of highly sensitive and specific analytical methods for their detection and quantification. Several advanced analytical techniques have been developed and validated for the trace-level analysis of this compound in drug substances.
Commonly employed methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) with MS detection. google.commdpi.comresearchgate.netxn--48sz6kh6ag7kz83b.com
The choice of method often depends on the specific drug matrix and the required sensitivity. For instance, HPLC-UV is a widely available technique, but it may lack the sensitivity and selectivity required for very low-level quantification, especially in complex matrices. google.comxn--48sz6kh6ag7kz83b.com In such cases, coupling liquid or gas chromatography with mass spectrometry (LC-MS or GC-MS) provides superior performance. The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity, allowing for reliable quantification at the low ppm or even sub-ppm levels required by regulatory guidelines.
Below is a table summarizing the performance of various analytical methods used for the quantification of this compound and other related sulfonate esters.
Table 1: Performance of Analytical Methods for Sulfonate Ester Quantification
| Method | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Source(s) |
|---|---|---|---|---|---|
| HPLC-UV | This compound, Ethyl benzenesulfonate | 0.1029 - 1.6339 µg/mL (for MBS) | Not specified | Not specified | xn--48sz6kh6ag7kz83b.com |
| UPLC-MS/MS | Four benzene (B151609) sulfonate PGIs | 0.0225 - 0.15 µg/mL | Not specified | 0.0225 µg/mL | researchgate.net |
| GC-MS | Methyl methanesulfonate (B1217627), Ethyl methanesulfonate | 1 - 15 µg/mL | 0.3 µg/mL | 1.0 µg/mL | researchgate.net |
| UPLC-MS/MS | Four potential genotoxic impurities | Not specified | 0.1512–0.3897 ng/mL | 15.0 ppm in 0.5 mg/mL sample | mdpi.com |
Biological Activity of this compound Derivatives
While this compound itself is primarily of concern as a genotoxic impurity, researchers have synthesized and investigated various derivatives of benzenesulfonates for a range of potential therapeutic applications. These derivatives often feature the benzenesulfonate moiety as a key structural component, which can influence their biological activity.
Several studies have explored the antimicrobial and antifungal potential of benzenesulfonate derivatives. By incorporating the benzenesulfonate group into various heterocyclic structures, scientists have developed novel compounds with activity against a spectrum of pathogens.
For example, a series of salicylanilide (B1680751) benzenesulfonates demonstrated significant in vitro activity against Mycobacterium tuberculosis, with the most active compound, 4-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)-phenyl benzenesulfonate, showing a minimum inhibitory concentration (MIC) of 1 µmol/L. mdpi.com Another study on aryloxyacetic acid derivatives containing a p-methyl benzenesulfonate moiety found that one compound was particularly effective against Enterococcus faecalis, with an MIC value of 15.62 µg/mL. researchgate.netdergipark.org.tr
Furthermore, benzosiloxaborole derivatives bearing a benzenesulfonate group have shown high activity against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values in the range of 0.39-3.12 mg/L. nih.gov Some of these derivatives also exhibited potent activity against Enterococcus faecalis and Enterococcus faecium with an MIC of 6.25 mg/L. nih.gov Additionally, novel 2,4,6-trimethylbenzenesulfonyl hydrazones have been synthesized and shown to have high activity against Gram-positive bacteria, with one derivative exhibiting an MIC of 7.81 to 15.62 µg/mL. mdpi.com
The antifungal activity of benzenesulfonate derivatives has also been reported. Certain benzimidazole (B57391) derivatives containing a benzenesulfonic acid moiety have shown promising antifungal effects. nih.gov
Table 2: Antimicrobial Activity of Selected Benzenesulfonate Derivatives
| Derivative Class | Target Organism(s) | Minimum Inhibitory Concentration (MIC) | Source(s) |
|---|---|---|---|
| Salicylanilide benzenesulfonates | Mycobacterium tuberculosis | 1 - 16 µmol/L | mdpi.com |
| Aryloxyacetic acid benzenesulfonates | Enterococcus faecalis | 15.62 µg/mL | researchgate.netdergipark.org.tr |
| Benzosiloxaborole benzenesulfonates | Staphylococcus aureus (including MRSA) | 0.39 - 3.12 mg/L | nih.gov |
| 2,4,6-Trimethylbenzenesulfonyl hydrazones | Gram-positive bacteria | 7.81 - 15.62 µg/mL | mdpi.com |
Derivatives of this compound have been investigated as inhibitors of various enzymes, which is a common strategy in drug discovery.
Aldose Reductase Inhibition:
Aldose reductase is an enzyme implicated in the development of diabetic complications. A number of studies have focused on designing benzenesulfonate derivatives as aldose reductase inhibitors. For instance, a series of novel sulfonates containing a quinazolin-4(3H)-one ring demonstrated nanomolar levels of inhibitory activity against aldose reductase, with Ki values ranging from 101.50 to 2066.00 nM. researchgate.net One compound in this series, 4-[(2-isopropyl-4-oxoquinazolin-3[4H]-ylimino)methyl]phenyl benzenesulfonate, was found to be 7.7-fold more potent than the standard inhibitor, epalrestat. researchgate.net Another study on 1,2,4-triazole (B32235) derivatives containing a benzenesulfonate moiety reported IC50 values against aldose reductase in the range of 0.62 to 1.83 µM. beilstein-archives.org
Tyrosinase Inhibition:
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and for use in cosmetics. A novel synthesized compound, (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate (B104242), was identified as a potent tyrosinase inhibitor with an IC50 value of 17.85 µM, which was more effective than the well-known inhibitor kojic acid (IC50 = 49.08 µM). tandfonline.com
Table 3: Enzyme Inhibitory Activity of Selected Benzenesulfonate Derivatives
| Derivative Class | Target Enzyme | Inhibitory Concentration (IC50/Ki) | Source(s) |
|---|---|---|---|
| Quinazolin-4(3H)-one benzenesulfonates | Aldose Reductase | Ki = 101.50 - 2066.00 nM | researchgate.net |
| 1,2,4-Triazole benzenesulfonates | Aldose Reductase | IC50 = 0.62 - 1.83 µM | beilstein-archives.org |
| Azo-resveratrol analog benzenesulfonate | Tyrosinase | IC50 = 17.85 µM | tandfonline.com |
The antioxidant properties of various benzenesulfonate derivatives have also been a subject of research. Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant potential of chemical compounds.
Future Research Trajectories and Emerging Paradigms
Design and Synthesis of Advanced Methyl Benzenesulfonate (B1194179) Derivatives with Tailored Reactivity
The inherent reactivity of methyl benzenesulfonate makes it a valuable precursor for creating a new generation of molecules with specific functionalities. Researchers are actively designing and synthesizing derivatives with tailored properties for a range of applications.
One promising area of research involves the synthesis of ionic liquids (ILs) derived from this compound. A recent study focused on creating two such ILs, 4-(benzyloxy)-4-oxobutan-1-aminium 4-methylbenzenesulfonate (B104242) (4-BOBAMS) and 1-(benzyloxy)-1-oxopropan-2-aminium 4-methylbenzenesulfonate (1-BOPAMS). scielo.org.za These compounds were investigated as environmentally friendly corrosion inhibitors for mild steel in acidic environments. scielo.org.za The study highlighted that the effectiveness of these inhibitors stems from the presence of both organic and inorganic functional groups that facilitate adsorption onto the metal surface. scielo.org.za
Another avenue of exploration is the synthesis of complex heterocyclic compounds. For instance, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)this compound was synthesized using a one-pot, environmentally friendly method involving ultrasound cavitation in water. mdpi.com This approach provides efficient access to molecules that combine the isoxazoline (B3343090) and sulfonate ester scaffolds, which are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. mdpi.com
Furthermore, researchers are developing palladium(II) complexes ligated with imino-methyl benzenesulfonate. acs.org These complexes have shown potential as catalysts in ethylene (B1197577) polymerization, demonstrating the versatility of this compound derivatives in materials science. acs.org The synthesis involves a single-step reaction of sodium 2-formylbenzenesulfonate with various anilines to create a library of imine ligands. acs.orgnih.gov
The following table summarizes some of the recently synthesized this compound derivatives and their potential applications:
| Derivative Name | Synthesis Method | Potential Application |
| 4-(benzyloxy)-4-oxobutan-1-aminium 4-methylbenzenesulfonate (4-BOBAMS) | Reaction of 4-amino-4-oxobutanoic acid with benzyl (B1604629) alcohol and 4-methylbenzenesulfonic acid | Corrosion inhibitor for mild steel scielo.org.za |
| 1-(benzyloxy)-1-oxopropan-2-aminium 4-methylbenzenesulfonate (1-BOPAMS) | Reaction of 2-aminopropanoic acid with benzyl alcohol and 4-methylbenzenesulfonic acid | Corrosion inhibitor for mild steel scielo.org.za |
| (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)this compound | One-pot sequential strategy under sonication in water | Biologically active compound for pharmacological research mdpi.com |
| Imino-methyl benzenesulfonate-ligated palladium(II) complexes | Reaction of sodium 2-formylbenzenesulfonate with anilines followed by complexation with a palladium precursor | Catalyst for ethylene polymerization acs.orgnih.gov |
| 2,6-Diaminopyrimidin-4-yl 4-methylbenzenesulfonate | Reaction of 2-amino-6-methylpyrimidin-4-ol with p-toluenesulfonyl chloride | Material for advanced applications due to nonlinear optical (NLO) responses acs.org |
Exploration of Novel Catalytic Systems Utilizing this compound as a Key Component
This compound and its parent acid, p-toluenesulfonic acid (TsOH), are being investigated as powerful catalysts in a variety of organic reactions. atamanchemicals.com Their organic-soluble nature makes them particularly useful in organic synthesis. atamanchemicals.com
One notable application is in the synthesis of dihydropyridine (B1217469) antagonists, which have effects on the central nervous system and smooth muscle. atamanchemicals.com Additionally, TsOH is employed as a catalyst in the production of resins used in foundry cores. atamanchemicals.com
Research has also demonstrated the effectiveness of metal benzenesulfonates, when mixed with acetic acid, as novel catalytic systems. researchgate.net A synergistic effect between the two components creates an active catalyst for the tetrahydropyranylation of alcohols and phenols. This reaction proceeds efficiently at room temperature without the need for a solvent, and the metal benzenesulfonate can be recovered and reused multiple times. researchgate.net
Furthermore, copper benzenesulfonate has been shown to be an effective catalyst in the one-pot synthesis of 1-carbamatoalkyl-2-naphthols. researchgate.net This reaction proceeds with high yields and allows for the recycling of the catalyst. researchgate.net In a similar vein, sodium dodecyl benzene (B151609) sulfonate has been used as a catalyst for the reaction of aromatic aldehydes with 1-phenyl-3-methyl-5-pyrazolone in an aqueous medium, offering an environmentally friendly synthetic route. tandfonline.com
The versatility of this compound extends to its use in the synthesis of palladium complexes for ethylene polymerization. chemicalbook.com These catalysts are created by reacting imine ligands, derived from this compound, with palladium precursors. chemicalbook.com
Computational Design and Predictive Modeling for Structure-Property-Activity Relationships
Computational chemistry is playing an increasingly vital role in understanding and predicting the behavior of this compound and its derivatives. researchgate.net Techniques like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are being used to elucidate structure-property-activity relationships. acs.org
DFT simulations, for instance, can model the interactions between the sulfonic acid group of a this compound derivative and a catalytic metal center. By calculating parameters such as charge distribution and activation energies, researchers can predict the reactivity of a compound in a catalytic system. This predictive power accelerates the design of more efficient catalysts.
QSAR models are being employed to evaluate the biological activity of derivatives. acs.org For example, a study on the mutagenicity of aromatic amines, including derivatives of 3-Methylbenzenesulfonic acid, found that the position of substituents on the benzene ring significantly impacts biological activity. Such models are crucial in the design of new therapeutic agents. For example, 3D-QSAR models were developed for substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates to understand their binding mechanisms to tubulin, a key target in cancer therapy. acs.org
Molecular docking simulations are another powerful tool used to predict the interaction of this compound derivatives with biological targets. researchgate.netnih.gov In one study, molecular docking was used to investigate the interaction of α-pinene derivatives of this compound with the CDK2 protein, which is involved in the cell cycle, suggesting their potential as anticancer agents. nih.gov
The combination of experimental synthesis and computational modeling allows for a synergistic approach to drug discovery and materials science. For example, the synthesis and structural analysis of 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate were complemented by DFT calculations to understand its molecular stability and nonlinear optical properties. acs.org
Development of Sustainable Production Processes and Environmentally Benign Applications for this compound
The growing emphasis on green chemistry is driving the development of sustainable production methods and environmentally friendly applications for this compound. imarcgroup.commdpi.com
One key area of focus is the development of greener sulfonation methods. imarcgroup.com Traditional methods often involve harsh reagents and produce significant waste. Researchers are exploring alternative, more environmentally benign routes to synthesize this compound and its derivatives. An example of this is the use of ultrasound cavitation in water for the synthesis of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)this compound, which avoids the use of volatile organic solvents. mdpi.commdpi.com
The use of this compound derivatives as environmentally friendly corrosion inhibitors is another significant development. scielo.org.za Ionic liquids based on 4-methylbenzenesulfonate have shown great promise in protecting mild steel from corrosion in acidic solutions, offering a more sustainable alternative to traditional, often toxic, inhibitors. scielo.org.za
Furthermore, the trend towards bio-based chemicals is prompting manufacturers to explore sustainable feedstocks for the production of this compound. imarcgroup.com This shift is part of a broader move towards a circular economy in the chemical industry.
The development of catalytic systems that can be easily recovered and reused, such as the metal benzenesulfonate/acetic acid system, also contributes to the sustainability of processes that utilize this compound. researchgate.net Similarly, using water as a solvent in reactions catalyzed by derivatives like sodium dodecyl benzene sulfonate significantly reduces the environmental impact of chemical synthesis. tandfonline.com
Q & A
Q. What are the standard analytical methods for detecting methyl benzenesulfonate in pharmaceutical intermediates?
this compound is monitored as a genotoxic impurity in pharmaceuticals using high-performance liquid chromatography (HPLC) coupled with UV detection. The United States Pharmacopeia (USP) method for Atracurium Besylate specifies a chromatographic system with a mobile phase of acetonitrile and water, a standard solution of ~1 µg/mL this compound, and comparison of peak responses between test and standard solutions to ensure impurity levels ≤0.01% . For higher sensitivity, internal standards like methyl p-toluenesulfonate can improve quantification accuracy .
Q. How can researchers safely handle this compound in laboratory settings?
Safety protocols include:
- Personal Protective Equipment (PPE): Chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors.
- Emergency Measures: Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .
- Waste Disposal: Segregate contaminated materials and use professional waste management services to prevent environmental release .
Q. What are the primary synthetic routes for this compound, and what are their limitations?
Traditional synthesis involves esterification of benzenesulfonic acid with methanol, but this method suffers from low yields (~50%), prolonged reaction times, and high starting material costs. Alternative approaches under investigation include catalytic esterification with acid catalysts or microwave-assisted reactions to improve efficiency .
Advanced Research Questions
Q. How can researchers optimize LC-MS/MS methods for trace quantification of this compound in complex matrices?
A validated LC-QQQ-MS/MS method using an Agilent Zorbax SB-C18 column achieves limits of quantification (LOQ) as low as 20 ng/mL for this compound. Key parameters:
- Mobile Phase: Gradient elution with methanol and 5 mM ammonium formate (0.1% formic acid) at 0.4 mL/min.
- Ionization: Electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode.
- Validation: Precision (RSD <5%), linearity (r ≥0.998 across 20–1,000 ng/mL), and recovery rates (92–100%) ensure reliability .
Q. What experimental strategies mitigate genotoxicity risks associated with this compound in drug development?
- Impurity Profiling: Screen drug substances using sensitive LC-MS/MS to ensure this compound levels comply with ICH M7 guidelines (thresholds ≤1.5 µg/day).
- In Vitro Assays: Conduct bacterial reverse mutation (Ames test) and mammalian cell micronucleus assays to assess genotoxic potential .
- Process Optimization: Adjust reaction conditions (e.g., pH, temperature) to minimize formation during synthesis .
Q. How do researchers resolve contradictions in this compound’s stability data across studies?
Hydrolysis rates vary with solvent systems:
- Aqueous Solutions: Slow hydrolysis occurs, requiring immediate preparation of standards .
- Organic Solvents: Stability improves in acetonitrile or methanol.
To reconcile discrepancies, researchers should standardize storage conditions (e.g., inert gas, <15°C) and validate stability under experimental conditions .
Q. What advanced techniques validate the identity and purity of this compound in novel synthetic pathways?
- Spectroscopic Analysis: Use H/C NMR and high-resolution mass spectrometry (HRMS) to confirm molecular structure.
- Chromatographic Purity: Employ HPLC with photodiode array (PDA) detection to detect co-eluting impurities.
- Thermogravimetric Analysis (TGA): Assess thermal stability and decomposition profiles .
Methodological Considerations
Q. How should researchers design experiments to study this compound’s alkylation mechanisms in organic synthesis?
- Kinetic Studies: Monitor reaction progress under varying temperatures, solvents, and nucleophile concentrations using stopped-flow techniques.
- Isotopic Labeling: Incorporate deuterated methanol () to trace methyl group transfer pathways.
- Computational Modeling: Apply density functional theory (DFT) to predict transition states and reaction energetics .
Q. What are best practices for reporting this compound data in academic publications?
- Experimental Section: Detail synthetic procedures, characterization data, and purity validation methods.
- Supporting Information: Include raw chromatograms, spectral data, and stability profiles to enable reproducibility.
- Ethical Compliance: Disclose safety protocols and waste management practices per journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
